ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the pyrimidine and thiazine family. This compound is characterized by its unique structure, which includes a pyrimido[2,1-b][1,3]thiazine core, substituted with various functional groups such as phenyl, trimethoxyphenyl, and ethyl carboxylate. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 2-aminothiophenol and ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trimethoxyphenyl rings, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Acid or base catalysts, transition metal catalysts
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups .
Scientific Research Applications
Ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating receptors: Interacting with cellular receptors to alter signal transduction and cellular responses.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways
Comparison with Similar Compounds
Ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares a similar pyrimidine core but lacks the thiazine ring and trimethoxyphenyl group.
Triazole-pyrimidine hybrids: Contain a pyrimidine core with triazole substitutions, exhibiting different biological activities and mechanisms of action .
The uniqueness of this compound lies in its specific structural features and the diverse range of chemical and biological properties it exhibits.
Properties
Molecular Formula |
C26H26N2O6S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-6-34-25(30)21-15(2)27-26-28(22(21)16-10-8-7-9-11-16)20(29)14-19(35-26)17-12-13-18(31-3)24(33-5)23(17)32-4/h7-14,22H,6H2,1-5H3 |
InChI Key |
PBJFPYDQXZGLSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C=C(S2)C4=C(C(=C(C=C4)OC)OC)OC)C |
Origin of Product |
United States |
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